molecular formula C10H9BrN2 B1275113 (4-Bromonaphthalen-1-yl)hydrazine CAS No. 35158-78-2

(4-Bromonaphthalen-1-yl)hydrazine

Cat. No. B1275113
CAS RN: 35158-78-2
M. Wt: 237.1 g/mol
InChI Key: GZPWPJCVHJJOEV-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)hydrazine is a chemical compound that is part of the hydrazine family, which is characterized by the presence of a hydrazine group (-NH-NH2) attached to a brominated naphthalene moiety. This compound is of interest due to its potential use in the synthesis of various heterocyclic compounds and its applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related hydrazine derivatives has been explored in several studies. For instance, the multicomponent synthesis of 4-aminophthalazin-1(2H)-ones (APOs) has been achieved through a palladium-catalyzed cross-coupling of substituted o-(pseudo)halobenzoates and hydrazines with isocyanide insertion . This method provides a regioselective introduction of substituents, which is advantageous over classical synthesis approaches. Similarly, the Perkin synthesis has been utilized to prepare bromobenzalphthalides, which can react with hydrazine hydrate to yield bromophthalazinone derivatives . These methods could potentially be adapted for the synthesis of (4-Bromonaphthalen-1-yl)hydrazine.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine, was elucidated, revealing the orientation of benzene rings and the presence of intermolecular hydrogen bonds . These structural analyses provide insights into the molecular geometry and stereochemistry, which are crucial for understanding the reactivity and interaction of (4-Bromonaphthalen-1-yl)hydrazine with other molecules.

Chemical Reactions Analysis

Hydrazine derivatives are known to undergo various chemical reactions, including cross-coupling and condensation reactions. The reactivity of these compounds can be influenced by the presence of substituents on the aromatic rings . The bromine atom in (4-Bromonaphthalen-1-yl)hydrazine can act as a good leaving group, facilitating nucleophilic substitution reactions that can lead to the formation of new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can be predicted using computational methods such as Density Functional Theory (DFT) . These studies can provide information on the frontier molecular orbitals, molecular electrostatic potential, and intermolecular interactions, which are important for understanding the stability and reactivity of the compound. Additionally, the lipophilicity index (log P value) can be indicative of the biological activity of the molecule .

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

(4-Bromonaphthalen-1-yl)hydrazine derivatives have been utilized in the design of fluorescent probes. These probes are specifically tailored for detecting hydrazine, a chemical with significant industrial applications but also known for its toxicity. A remarkable study showcased a ratiometric fluorescent probe that underwent a cyclization cleavage reaction with hydrazine, resulting in a significant fluorescence change. This probe was distinguished by its low cytotoxicity, large Stokes shift, and exceptional sensitivity, making it a potent tool for environmental monitoring and visualization in biological samples (Zhu et al., 2019).

Antimicrobial Activities

Derivatives of (4-Bromonaphthalen-1-yl)hydrazine have been synthesized and assessed for their antimicrobial properties. A study involved the creation of novel Schiff bases containing a thiazole ring, which were then evaluated for their antibacterial and antifungal potential. Some of these compounds displayed moderate to excellent antimicrobial activity, indicating their potential in therapeutic applications (Bharti et al., 2010).

Antimalarial Properties

The fight against malaria has also seen the application of (4-Bromonaphthalen-1-yl)hydrazine derivatives. A study detailed the synthesis of 1-(Phthalazin-4-yl)-hydrazine and its efficacy in inhibiting the asexual stage of the malaria parasite, Plasmodium falciparum. The compounds showed promising inhibitory activity with minimal cytotoxic effects, paving the way for novel antimalarial treatments (Subramanian et al., 2016).

Corrosion Inhibition

In the field of material science, (4-Bromonaphthalen-1-yl)hydrazine derivatives have been employed as corrosion inhibitors. A study demonstrated the effectiveness of synthesized hydrazine compounds in mitigating corrosion on N80 steel surfaces exposed to hydrochloric acid. The research provided insights into the adsorption behavior and molecular interactions at the steel/acid interface, contributing to the development of more durable materials (Yadav et al., 2015).

properties

IUPAC Name

(4-bromonaphthalen-1-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPWPJCVHJJOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405079
Record name (4-bromonaphthalen-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromonaphthalen-1-yl)hydrazine

CAS RN

35158-78-2
Record name (4-bromonaphthalen-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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